![molecular formula C22H18N4O3S B2699594 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 1172385-66-8](/img/structure/B2699594.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that derivatives of benzofuran, such as N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide, are used in the synthesis of novel polycyclic heteroaromatic compounds. These compounds include various fused or bound structures like pyrazolo-pyridine and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines, utilizing versatile reaction strategies (Patankar et al., 2008).
Antibacterial Agents
In another study, similar analogs were designed and synthesized, exhibiting promising antibacterial activity. Specifically, certain compounds displayed notable activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Derivatives of benzofuran have also been synthesized with the aim of creating anti-inflammatory and analgesic agents. These studies indicate that certain synthesized compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2), along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antitumor Agents
A similar compound was synthesized and evaluated as a potential antitumor agent. Certain pyrazole derivatives showed significant effects in various cancer cell lines, highlighting their potential in cancer treatment (Nassar et al., 2015).
Heterocyclic Synthesis
The compound and its derivatives are also used in the synthesis of various heterocyclic compounds. This includes the creation of pyrazole, isoxazole, pyrimidine, triazine, and other derivatives, contributing to the exploration of new chemical structures (Mohareb et al., 2004).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-28-16-7-8-17-20(14-16)30-22(24-17)26(12-11-25-10-4-9-23-25)21(27)19-13-15-5-2-3-6-18(15)29-19/h2-10,13-14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPJOCNHSOEDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide |
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